molecular formula C25H20ClNO3 B11697147 2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide

2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide

Cat. No.: B11697147
M. Wt: 417.9 g/mol
InChI Key: CXKYICAHSFCJJW-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenoxy group, a hydroxynaphthyl group, and a phenylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 2-hydroxynaphthylphenylmethanol: This intermediate can be prepared by the reduction of 2-hydroxy-1-naphthaldehyde with a reducing agent like sodium borohydride.

    Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetic acid with 2-hydroxynaphthylphenylmethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthyl ring can be oxidized to form a ketone or quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Oxidation of the hydroxyl group can yield 2-naphthaldehyde or 2-naphthoquinone derivatives.

    Reduction: Reduction of a nitro group can produce the corresponding amine.

    Substitution: Substitution of the chlorine atom can result in various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide involves its interaction with specific molecular targets. The phenoxy and naphthyl groups allow the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)acetic acid
  • 2-hydroxy-1-naphthaldehyde
  • N-phenylacetamide

Uniqueness

2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both phenoxy and naphthyl groups allows for diverse interactions and applications that are not typically observed in simpler compounds.

Properties

Molecular Formula

C25H20ClNO3

Molecular Weight

417.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide

InChI

InChI=1S/C25H20ClNO3/c26-19-11-13-20(14-12-19)30-16-23(29)27-25(18-7-2-1-3-8-18)24-21-9-5-4-6-17(21)10-15-22(24)28/h1-15,25,28H,16H2,(H,27,29)

InChI Key

CXKYICAHSFCJJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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